

Application Notes and Protocols for Amelparib in In Vivo Rat Stroke Models

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Compound of Interest

Compound Name: Amelparib

Cat. No.: B605398

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Disclaimer: To date, no specific studies have been published detailing the dosage and administration of **Amelparib** in in vivo rat stroke models. The following application notes and protocols are based on established methodologies for evaluating PARP inhibitors and other neuroprotective agents in preclinical stroke research. These guidelines are intended to serve as a starting point for researchers, and a thorough dose-response study is essential to determine the optimal dosage and therapeutic window for **Amelparib**.

Introduction

Ischemic stroke is a leading cause of mortality and long-term disability worldwide. A key mechanism contributing to neuronal death in stroke is the overactivation of Poly(ADP-ribose) polymerase (PARP). **Amelparib** (JPI-289) is a potent and highly specific PARP-1 inhibitor that has shown neuroprotective potential in in vitro models of oxygen-glucose deprivation, suggesting its therapeutic promise for acute ischemic stroke^[1].

These application notes provide a comprehensive framework for the in vivo evaluation of **Amelparib** in a rat model of ischemic stroke, specifically focusing on the transient Middle Cerebral Artery Occlusion (MCAO) model. The protocols outlined below cover the surgical procedure for stroke induction, preparation and administration of the investigational compound, and methods for assessing neurological outcomes and infarct volume.

Quantitative Data from Related Compounds

Due to the absence of specific data for **Amelparib**, the following table summarizes dosages and administration routes for other PARP inhibitors and neuroprotective agents that have been investigated in rat MCAO stroke models. This information can be used as a reference for designing initial dose-finding studies for **Amelparib**.

Compound	Dosage	Route of Administration	Timing of Administration	Reference
HYDAMTIQ	1 mg/kg	Intraperitoneal (i.p.)	4 hours after MCAO	[2]
DAMTIQ	10 mg/kg	Intraperitoneal (i.p.)	4 hours after MCAO	[2]
TIQ-A	10 mg/kg	Intraperitoneal (i.p.)	2 hours after MCAO (before reperfusion)	[2]
PJ34	Not Specified	Not Specified	Delayed treatment at 48 hours post-reperfusion	[3]
DR-2313	10 mg/kg bolus + 10 mg/kg infusion	Intravenous (i.v.)	Pre-ischemia or 2 hours post-occlusion	[4]
3-Aminobenzamide (3-AB)	30 mg/kg	Not Specified	Not Specified	[5]
Minocycline	3 mg/kg and 10 mg/kg	Intravenous (i.v.)	4 or 5 hours after MCAO	[6]
Isosteviol Sodium (STVNA)	10 mg/kg	Intravenous (i.v.)	4 hours after reperfusion	[7]
Amygdalin	5, 10, and 20 mg/kg	Intraperitoneal (i.p.)	Daily for 3 days, starting 24 hours post-reperfusion	[8]
Arachidonic Acid	0.3, 1, and 3 g/kg	Intraperitoneal (i.p.)	Daily for 14 days	[9]

Experimental Protocols

Animal Model

- Species: Male Sprague-Dawley or Wistar rats.
- Weight: 250-300g.
- Justification: Male rats are often preferred in initial studies to avoid the neuroprotective effects of estrogen, which can influence infarct size[10].
- Acclimation: Animals should be housed for at least one week prior to the experiment with free access to food and water.

Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol

The intraluminal suture method is a widely accepted technique for inducing focal cerebral ischemia[10][11].

Materials:

- Anesthesia (e.g., isoflurane)
- Heating pad to maintain body temperature at 37°C
- Surgical microscope or loupes
- Micro-surgical instruments
- 4-0 nylon monofilament with a silicon-coated tip[10]
- Microvascular clips
- Laser Doppler Flowmeter (for monitoring cerebral blood flow)

Procedure:

- Anesthetize the rat (e.g., with 3-4% isoflurane for induction, maintained at 1.5-2%).
- Place the animal in a supine position on a heating pad to maintain normothermia.

- Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal end of the ECA and place a temporary ligature on the proximal ECA.
- Place a temporary microvascular clip on the CCA and the ICA.
- Make a small incision in the ECA.
- Introduce the 4-0 nylon monofilament through the ECA stump and into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of approximately 70-80% as monitored by Laser Doppler Flowmetry confirms successful occlusion.
- The duration of occlusion is typically 60-120 minutes for transient MCAO models[12].
- For reperfusion, carefully withdraw the filament.
- Close the ECA stump and remove the temporary ligatures and clips.
- Suture the cervical incision.
- Allow the animal to recover from anesthesia.

Preparation and Administration of Amelparib

Preparation:

- Determine the appropriate vehicle for **Amelparib** based on its solubility (e.g., saline, DMSO, etc.).
- Prepare a stock solution of **Amelparib** at a desired concentration.
- On the day of the experiment, dilute the stock solution to the final desired concentrations for injection.

Administration:

- Route: Intravenous (i.v.) or intraperitoneal (i.p.) injection are common routes for systemic drug delivery in this model.
- Timing: Based on studies of other PARP inhibitors, a therapeutic window of 4-6 hours post-MCAO is a reasonable starting point for investigation[13][14]. Administration can be initiated before, during, or after the ischemic event.
- Procedure (for i.v. administration via tail vein):
 - Warm the rat's tail to dilate the veins.
 - Place the rat in a restraining device.
 - Insert a needle (e.g., 27-gauge) attached to a syringe containing the **Amelparib** solution into a lateral tail vein.
 - Inject the solution slowly.
 - Withdraw the needle and apply gentle pressure to the injection site.

Assessment of Outcomes

Neurological Deficit Scoring:

- Perform neurological assessments at 24 hours post-MCAO and at subsequent time points.
- A commonly used scoring system is the Bederson scale or a modified neurological severity score (mNSS)[15]. An example scale is as follows:
 - 0: No observable deficit.
 - 1: Forelimb flexion.
 - 2: Decreased resistance to lateral push.
 - 3: Unidirectional circling.
 - 4: Spontaneous circling or barrel rolling.

Infarct Volume Measurement:

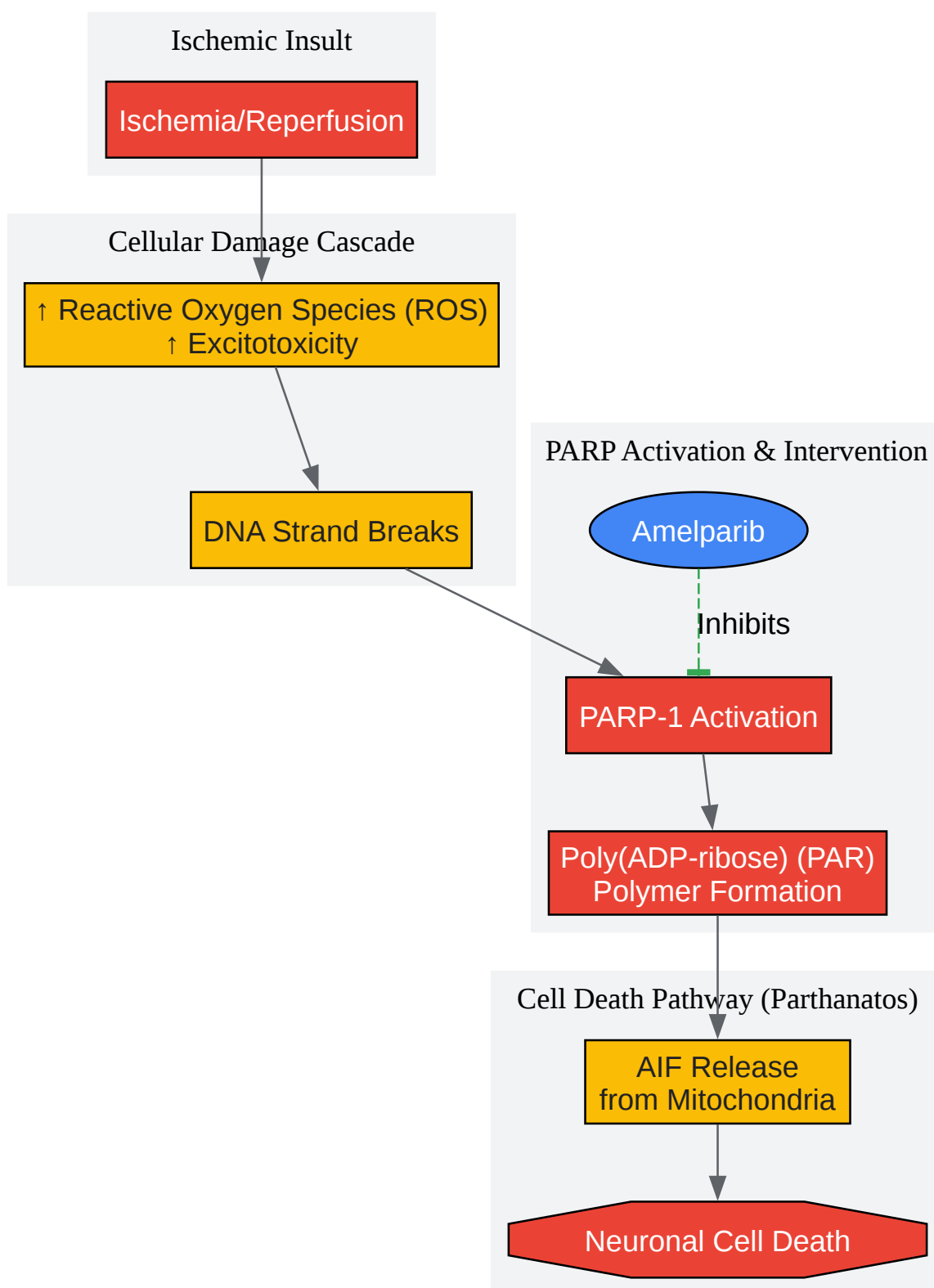
- At the study endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the rat.
- Carefully remove the brain.
- Slice the brain into 2 mm coronal sections.
- Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
- Viable tissue will stain red, while the infarcted tissue will remain white.
- Capture images of the stained sections and quantify the infarct volume using image analysis software.

Visualizations



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Caption: Experimental workflow for evaluating **Amelparib** in a rat MCAO model.



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Caption: Simplified signaling pathway of PARP-1 inhibition in ischemic stroke.

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